3-ethynyl-aniline benzamide derivative properties
3-ethynyl-aniline benzamide derivative properties
An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 3-Ethynyl-Aniline Benzamide Derivatives
Executive Summary
The 3-ethynyl-aniline scaffold represents a uniquely versatile building block in modern chemistry, combining the nucleophilic reactivity of an aromatic amine with the diverse coupling capabilities of a terminal alkyne. When incorporated into a benzamide structure, this moiety gives rise to a class of derivatives with significant potential, particularly in the field of medicinal chemistry. These compounds have emerged as potent kinase inhibitors, leveraging the benzamide group for critical hydrogen bonding interactions within enzyme active sites, while the ethynyl-aniline portion allows for tailored substitutions to optimize potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis of the core 3-ethynyl-aniline intermediate, its subsequent conversion to benzamide derivatives, methods for their characterization, and a deep dive into their primary application as inhibitors of oncogenic kinases such as Bcr-Abl.
The 3-Ethynyl-Aniline Scaffold: A Privileged Moiety
3-Ethynyl-aniline, also known as 3-aminophenylacetylene, is the foundational component for the derivatives discussed herein.[1] Its utility stems from the orthogonal reactivity of its two functional groups, which allows for selective and sequential chemical modifications. The amine group serves as a classical nucleophile for amide bond formation, while the terminal alkyne is a gateway for reactions such as Sonogashira couplings, click chemistry, and polymerization.[1][2]
Physicochemical Properties
A thorough understanding of the starting material's properties is critical for handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₈H₇N | [3][4] |
| Molecular Weight | 117.15 g/mol | [3][4] |
| Appearance | Clear yellow to brown liquid | [3][4] |
| Melting Point | 27 °C | [3][4] |
| Boiling Point | 92-93 °C @ 2 mmHg | [3][5] |
| Density | ~1.04 g/cm³ | [3][4] |
| Solubility | Insoluble in water; Slightly soluble in Acetonitrile, Chloroform, DMSO | [3][4] |
| Storage Temperature | 2-8°C, Light Sensitive | [2][3] |
Core Synthesis Methodologies for 3-Ethynyl-Aniline
Two primary, field-proven routes are employed for the synthesis of 3-ethynyl-aniline: the Sonogashira cross-coupling reaction and the reduction of a nitro precursor.[1] The choice between them often depends on the availability of starting materials and the desired scale of the reaction.
A. Sonogashira Coupling Route: This is the more direct and common laboratory method.[1] It involves the palladium- and copper-catalyzed coupling of an aryl halide (typically 3-iodoaniline) with a protected alkyne like trimethylsilylacetylene (TMSA), followed by deprotection.[1][6]
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Causality in Experimental Design: The use of a TMS protecting group on the acetylene is crucial. It prevents self-coupling of the terminal alkyne and ensures a clean reaction. The copper(I) co-catalyst is essential as it facilitates the formation of a copper acetylide intermediate, which is key to the catalytic cycle.[6] Rigorous degassing of solvents is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.[6]
Synthesis of 3-Ethynyl-Aniline Benzamide Derivatives
The transformation of 3-ethynyl-aniline into its benzamide derivatives is typically achieved via a standard nucleophilic acyl substitution. The aniline's amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of a benzoyl chloride or a related activated carboxylic acid derivative.
General Synthetic Protocol: Acylation of 3-Ethynyl-Aniline
This protocol describes a representative synthesis of a benzamide derivative from 3-ethynyl-aniline and a substituted benzoyl chloride.
Materials:
-
3-Ethynyl-aniline
-
Substituted Benzoyl Chloride (e.g., 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoyl chloride)
-
Anhydrous solvent (e.g., Dioxane, THF, or Dichloromethane)
-
Tertiary amine base (e.g., Triethylamine or Pyridine)
-
Standard workup and purification reagents (Saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-ethynyl-aniline (1.0 eq) in the chosen anhydrous solvent.
-
Base Addition: Add the tertiary amine base (1.1 - 1.5 eq). The base acts as a scavenger for the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the aniline nucleophile.
-
Acyl Chloride Addition: Cool the mixture in an ice bath (0 °C). Add a solution of the substituted benzoyl chloride (1.0 - 1.1 eq) in the same anhydrous solvent dropwise over 15-30 minutes. The slow, cooled addition helps to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product is typically purified by column chromatography on silica gel to yield the pure 3-ethynyl-aniline benzamide derivative.[9]
The image in the diagram above is a placeholder representing the general scaffold. The labels point to the relevant parts of the chemical structure.
Tabulated Biological Activity Data
The potency of these inhibitors is quantified by their IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity).
| Compound | Target Kinase | IC₅₀ (nM) | Significance | Reference |
| Compound I | BCR-ABL (Wild-Type) | 4.6 | Potent against native kinase | [10] |
| Compound I | BCR-ABL (T315I Mutant) | 227 | Moderate activity against resistant mutant | [10] |
| AKE-72 (5) | BCR-ABL (Wild-Type) | < 0.5 | Extremely high potency | [11] |
| AKE-72 (5) | BCR-ABL (T315I Mutant) | 9 | Excellent activity against key resistance mutant | [11] |
Note: Compound I and AKE-72 (5) are 3-aminoindazole derivatives, which are bioisosteres of the 3-ethynyl-aniline core, demonstrating the principle of using an alkyne linker in this position. [10][11]The replacement of a morpholine group in compound I with a (4-ethylpiperazin-1-yl)methyl group in AKE-72 dramatically improved potency against the T315I mutant, highlighting the importance of the solvent-front modifications. [11]
Emerging Applications in Materials Science
While the primary focus has been on medicinal chemistry, the bifunctional nature of 3-ethynyl-aniline also makes it a valuable monomer in materials science. [12]The amine and ethynyl groups can participate in different polymerization reactions to create high-performance polymers. For example, it can be used to synthesize polybenzoxazines, a class of thermosetting polymers known for their high thermal stability, low water absorption, and excellent dielectric properties. [7][8][12]
Conclusion and Future Outlook
3-Ethynyl-aniline benzamide derivatives constitute a powerful and adaptable chemical scaffold. Their synthesis is robust and relies on well-established chemical transformations, making them accessible for broad investigation. In medicinal chemistry, they have proven to be exceptional platforms for designing potent and selective kinase inhibitors capable of overcoming clinical resistance. Future work will likely focus on further refining the scaffold to improve pharmacokinetic profiles, reduce off-target effects, and explore applications against other kinase targets. In materials science, the full potential of 3-ethynyl-aniline as a monomer for advanced functional polymers is still being realized, offering exciting opportunities for new material development.
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